2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole
Description
Properties
IUPAC Name |
2-methyl-4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-13-8(5-19-7)6-20-12-14-10-3-2-9(16(17)18)4-11(10)15-12/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICYSXWBMATIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole typically involves the following steps:
Formation of the Benzoimidazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzoimidazole core.
Thiazole Formation: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Coupling Reaction: Finally, the benzoimidazole and thiazole moieties are coupled together using a thiol-alkylation reaction, typically in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole can undergo various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Coupling: Sodium hydride, alkyl halides.
Major Products
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Activity : Compounds containing thiazole and benzimidazole derivatives have shown significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies have indicated that thiazole derivatives can outperform standard antibiotics in inhibiting bacterial growth .
- Anticancer Potential : Research has demonstrated that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines. Specific derivatives have been synthesized and tested for their ability to induce apoptosis in human glioblastoma and melanoma cells, showing promising results .
- Anticonvulsant Properties : Some thiazole-containing compounds have been evaluated for their anticonvulsant activity. A study highlighted the synthesis of novel thiazole derivatives that exhibited protective effects against seizures in animal models .
Synthesis and Characterization
The synthesis of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole typically involves multi-step chemical reactions:
- Starting Materials : The synthesis often begins with readily available thiazole and benzimidazole precursors.
- Reaction Conditions : Various reagents and catalysts may be employed to facilitate the formation of the thiazole ring and introduce the nitro group.
- Characterization Techniques : Characterization of the synthesized compound is conducted using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm structure and purity.
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
- NMR Data : The target compound’s ¹H NMR would show characteristic peaks for the methyl group on thiazole (~2.5 ppm), aromatic protons from benzimidazole (~7–8 ppm), and thioether-linked CH2 (~4.5 ppm). Similar compounds, such as 9 and 13 , exhibit downfield shifts for nitro-substituted aromatic protons (~8–9 ppm) and hydrazinyl NH signals (~10–12 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HREI-MS) confirms molecular ion peaks for analogs like 9 (m/z [M⁺] calcd: 584.05; found: 584.12) and 13 (m/z [M⁺] calcd: 502.10; found: 502.08) .
Key Structural-Activity Relationships (SARs)
Nitro Group Position : 5-Nitro substitution on benzimidazole (target) vs. 2-nitro in 13 alters electronic density, affecting redox properties and binding affinity .
Thiazole Substituents : Bulky aryl groups (e.g., 3,4-dichlorophenyl in 15 ) improve membrane penetration but may reduce solubility .
Biological Activity
2-Methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a benzoimidazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 286.30 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzoimidazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against several pathogens. The results showed that certain derivatives, including those similar to this compound, had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 0.22 |
| This compound | S. epidermidis | 0.25 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with findings suggesting that structural modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with a similar thiazole structure demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in several cancer models .
A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly increases activity against cancer cells. The methyl group at position 4 of the phenyl ring was identified as crucial for enhancing cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole derivative | A431 (skin cancer) | <1.98 |
| Thiazole derivative | Jurkat (leukemia) | <1.61 |
Anticonvulsant Activity
Thiazole-based compounds have also been explored for their anticonvulsant properties. In one study, a series of novel thiazoles were synthesized and tested for their ability to prevent seizures in animal models. Compounds with specific substitutions on the thiazole ring exhibited significant protective effects against tonic-clonic seizures .
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated the effectiveness of thiazole derivatives against resistant strains of bacteria, emphasizing the need for new antimicrobial agents in light of rising antibiotic resistance .
- Cytotoxicity in Cancer Models : A compound structurally related to this compound was shown to induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .
- Anticonvulsant Studies : Research involving animal models indicated that certain thiazole derivatives significantly reduced seizure frequency and duration, highlighting their therapeutic potential in epilepsy treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole, and what intermediates are critical?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Step 1 : Preparation of the benzimidazole core via condensation of 4-nitro-o-phenylenediamine with thioglycolic acid under acidic conditions .
- Step 2 : Introduction of the thioether linkage by reacting the benzimidazole-2-thiol intermediate with a bromomethyl-thiazole derivative in acetone or ethanol, using potassium carbonate as a base .
- Purification : Recrystallization from ethanol or chromatography on silica gel (TLC-monitored) ensures purity .
- Critical Intermediates :
- 5-Nitro-1H-benzo[d]imidazole-2-thiol (verified via IR and H NMR).
- 2-(Bromomethyl)-4-methylthiazole (prepared from thiazole precursors using N-bromosuccinimide) .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?
- Core Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and linkage integrity .
- IR Spectroscopy : Identification of functional groups (e.g., nitro stretching at ~1520 cm, C-S bonds at ~650 cm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : SHELX software for single-crystal structure determination (if crystals are obtainable) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Testing against targets like α-glucosidase or cyclooxygenase (COX1/2) using spectrophotometric methods .
- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess safety margins .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion .
- Catalysis : Anhydrous zinc chloride improves electrophilic substitution efficiency in thiazole bromomethyl intermediates .
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .
- Troubleshooting : Monitor by TLC; if unreacted starting material persists, increase reaction time or catalyst loading .
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved?
- Approach :
- Validation Tools : Use SHELXL for refinement and check against the Cambridge Structural Database (CSD) for expected bond parameters .
- Twinned Data Analysis : SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .
- Hydrogen Bonding Networks : Analyze packing diagrams to identify non-covalent interactions affecting geometry .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nitro and thiazole moieties?
- Design :
- Nitro Group Modifications : Replace with electron-withdrawing (e.g., cyano) or donating (e.g., amino) groups to assess electronic effects on bioactivity .
- Thiazole Substitutions : Introduce aryl/heteroaryl groups at the 4-methyl position to evaluate steric and hydrophobic interactions .
Q. How should contradictory results in biological assays (e.g., varying MIC values across studies) be addressed?
- Analysis Framework :
- Standardization : Ensure consistent inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton agar) .
- Resistance Profiling : Test against clinically isolated strains to identify strain-specific effects .
- Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
